D-Xylose-1,2,3,4,5,5'-C-d6
Description
The Rationale for Stable Isotope Labeling in Advanced Chemical and Biological Investigations
Enhancement of Analytical Resolution through Deuteration
Deuteration, the replacement of hydrogen with deuterium (B1214612), significantly enhances analytical measurements, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.com In mass spectrometry, the increase in molecular weight of the deuterated compound allows its signal to be clearly distinguished from the signals of its unlabeled counterparts and other molecules in a complex mixture. nih.gov This is crucial for accurate quantification, where the deuterated compound, such as D-Xylose-1,2,3,4,5,5'-C-d6, can be used as an internal standard. resolvemass.caacs.org Because the labeled standard has virtually identical chemical and physical properties to the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects, correcting for variations in sample preparation and instrument response. resolvemass.caresearchgate.net This leads to more precise and reliable quantification of the target molecule in biological or environmental samples. chemrxiv.org
Significance of D-Xylose as a Carbohydrate Scaffold in Research
D-Xylose, a five-carbon aldose sugar, is a fundamental carbohydrate in biology and a versatile building block in chemistry. wikipedia.orgatamanchemicals.com It is a major component of hemicellulose, a primary constituent of plant biomass, making it one of the most abundant monosaccharides in nature after glucose. wikipedia.orgchemicalbook.com In biological systems, D-xylose is the first saccharide attached to serine residues during the biosynthesis of most anionic polysaccharides, such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, which are crucial components of the extracellular matrix. wikipedia.org
The inherent properties of carbohydrates—conformational rigidity, high density of functional groups (hydroxyls), and defined stereochemistry—make them excellent "scaffolds" for chemical synthesis. tandfonline.comtandfonline.com Researchers exploit the D-xylose framework to create diverse libraries of molecules for drug discovery and other applications. frontiersin.org By strategically modifying the hydroxyl groups on the xylose ring, scientists can append various chemical moieties, creating novel structures designed to interact with specific biological targets like enzymes or receptors. tandfonline.comfrontiersin.orgbeilstein-journals.org This approach has been used to develop peptidomimetics and other bioactive compounds. frontiersin.org
Overview of Research Trajectories for Site-Specifically Deuterated Carbohydrates
The synthesis and application of site-specifically deuterated carbohydrates is a growing field driven by the need for more precise analytical tools and a deeper understanding of carbohydrate biology. Research is focused on developing new, efficient synthetic methods to introduce deuterium at specific, pre-determined positions on the carbohydrate ring. acs.orgnih.gov These efforts aim to overcome challenges associated with the similar reactivity of multiple hydroxyl groups on a sugar molecule. d-nb.info
A major application for these labeled carbohydrates is in metabolic flux analysis. For instance, feeding cells a deuterated sugar like D-Xylose-d6 allows scientists to trace its path through metabolic networks, such as the pentose (B10789219) phosphate (B84403) pathway, and quantify the flow of metabolites. nih.gov This provides a dynamic picture of cellular metabolism that cannot be obtained from static measurements. diagnosticsworldnews.com Furthermore, deuterated carbohydrates are increasingly used to study carbohydrate-protein interactions and to analyze the complex structures of glycans, which are often difficult to distinguish due to their high degree of isomerism. researchgate.net The development of these sophisticated molecular probes continues to advance our ability to investigate the multifaceted roles of carbohydrates in health and disease. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound and Unlabeled D-Xylose
| Property | This compound | D-Xylose |
| Chemical Formula | C₅H₄D₆O₅ usbio.netclearsynth.com | C₅H₁₀O₅ nih.govchemeo.com |
| Molecular Weight | 156.17 g/mol usbio.netclearsynth.com | 150.13 g/mol nih.govchemeo.com |
| CAS Number | Not Consistently Available usbio.netclearsynth.com | 58-86-6 wikipedia.orglgcstandards.com |
| Appearance | White Crystalline Powder atamanchemicals.com | White Crystalline Powder atamanchemicals.comnih.gov |
| Primary Use in Research | Internal standard, mechanistic probe acs.orgcymitquimica.com | Metabolic precursor, chemical scaffold chemicalbook.comfrontiersin.org |
Table 2: Comparison of Mass Spectrometric Data
| Analyte | Isotopic Form | Exact Monoisotopic Mass (Da) | Expected Mass Shift (vs. H) |
| D-Xylose | Unlabeled (C₅H₁₀O₅) | 150.0528 nih.gov | 0 |
| D-Xylose-d6 | Deuterated (C₅H₄D₆O₅) | 156.0905 | +6.0377 |
Note: The mass shift is calculated based on the difference between the mass of deuterium (2.01410178 u) and protium (B1232500) (1.00782503 u).
Properties
Molecular Formula |
C₅H₄D₆O₅ |
|---|---|
Molecular Weight |
156.17 |
Origin of Product |
United States |
Advanced Spectroscopic and Spectrometric Characterization Utilizing D Xylose 1,2,3,4,5,5 C D6
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for determining the structure, dynamics, and interactions of molecules in solution. mdpi.com The use of deuterated molecules like D-Xylose-1,2,3,4,5,5'-C-d6 offers unique advantages for a range of NMR applications.
The ¹H NMR spectrum of a typical carbohydrate such as D-xylose is characterized by significant complexity. nih.gov This arises from the small chemical shift dispersion of ring protons, which resonate in a narrow spectral region (typically 3.2-5.5 ppm), and extensive scalar (J) coupling between adjacent protons. nih.govunina.it These factors lead to severe signal overlap, making unambiguous resonance assignment and the extraction of structural parameters challenging. acs.org
The replacement of protons with deuterium (B1214612) nuclei (²H) at positions C1, C2, C3, C4, and C5 in this compound dramatically simplifies the ¹H NMR spectrum. Since the deuterium nucleus has a much smaller gyromagnetic ratio and resonates at a different frequency than the proton, the C-D signals are absent from the ¹H spectrum. Furthermore, the scalar couplings between the deuterons and any remaining protons are negligible. This "decoupling" effect effectively removes the signals corresponding to the sugar's ring protons, leaving only the resonances from the hydroxyl (-OH) protons. cdnsciencepub.com This spectral editing allows for the unambiguous study of the hydroxyl groups, whose signals are often difficult to observe and assign in standard aqueous solutions due to rapid exchange with the solvent. acs.org
| Proton Type | Expected Signals in D-Xylose | Expected Signals in this compound (in anhydrous solvent) |
|---|---|---|
| Anomeric (H-1) | Complex multiplet (~4.4-5.2 ppm) | Absent |
| Ring (H-2, H-3, H-4) | Overlapping multiplets (~3.2-4.2 ppm) | Absent |
| Methylene (H-5a, H-5e) | Overlapping multiplets (~3.2-4.2 ppm) | Absent |
| Hydroxyl (OH-1, OH-2, OH-3, OH-4) | Broad, often unobserved or complex signals | Distinct singlets (or multiplets if coupled to each other) |
In aqueous solution, D-xylose exists as a complex equilibrium of different isomers, including α- and β-anomers and five- (furanose) or six-membered (pyranose) ring structures. researchgate.net For D-xylopyranose, the six-membered ring form, the molecule predominantly adopts two chair conformations, designated as ⁴C₁ and ¹C₄. researchgate.netnih.gov The relative populations of these conformers are critical to the sugar's biological activity and chemical properties.
Conformational analysis of carbohydrates by NMR typically relies on measuring ³J(H,H) coupling constants, which are related to the dihedral angle between protons on adjacent carbons via the Karplus equation. mdpi.com However, for this compound, this approach is not viable for the ring itself due to the absence of ring protons.
Instead, structural and conformational information can be derived from:
²H NMR Spectroscopy: Direct observation of the deuterium signals can provide insights into the molecular environment. The quadrupolar coupling constants measured from solid-state ²H NMR, or relaxation parameters from solution-state ²H NMR, are sensitive to molecular motion and local geometry. nih.gov
| Conformer | Anomer | Relative Population in Water | Key Stabilizing/Destabilizing Factors |
|---|---|---|---|
| ⁴C₁ | β-pyranose | ~65% | All hydroxyl groups are in equatorial positions, minimizing steric strain. |
| ⁴C₁ | α-pyranose | ~35% | Anomeric hydroxyl is axial, stabilized by the anomeric effect. |
| ¹C₄ | α/β-pyranose | Low | High steric strain due to multiple axial hydroxyl groups. |
| Furanose forms | α/β-furanose | Very Low | Generally less stable than pyranose forms for aldopentoses like xylose. cdnsciencepub.com |
Deuterium labeling is a powerful tool for studying molecular dynamics. nih.gov The relaxation properties of deuterium nuclei are dominated by the quadrupolar mechanism, which is highly sensitive to the rate and anisotropy of molecular tumbling. By measuring the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the deuterons in this compound, researchers can quantify the motional dynamics at each labeled position.
This approach can reveal:
Internal Motions: The flexibility of the pyranose ring (e.g., the rate of chair-to-chair interconversion) and the motion of hydroxyl groups. diva-portal.org
Intermolecular Interactions: When the deuterated sugar binds to a larger molecule, such as a protein or another carbohydrate, its motion is restricted. This change in dynamics is directly observable as a significant change in the deuterium relaxation rates. This allows for the characterization of binding events and the dynamics of the bound state without interference from proton signals.
Saturation Transfer Difference (STD) NMR is a ligand-observed experiment used to identify which parts of a small molecule (ligand) are in close contact with a large protein receptor. nih.govacs.org The technique works by selectively irradiating a region of the NMR spectrum where only the protein has signals. This saturation spreads throughout the entire protein via spin diffusion. If a ligand binds to the protein, even transiently, this saturation is transferred to the ligand protons that are physically close to the protein surface. uea.ac.uk By subtracting a normal spectrum from the saturated spectrum, the resulting "difference" spectrum shows signals only from the ligand protons that received saturation, thus mapping the binding epitope. nih.govuea.ac.uk
The use of this compound in a standard ¹H STD NMR experiment presents a unique case. Since all non-exchangeable protons on the sugar ring have been replaced by deuterons, they will not give rise to signals in the ¹H STD NMR spectrum. The only protons available for observation are the hydroxyl (-OH) protons. While these could potentially show an STD effect if they are involved in hydrogen bonding with the protein and protected from exchange with the solvent, this is not the typical application of the technique. The primary utility of STD NMR is to map the contacts along the carbon backbone of the ligand.
Therefore, this compound would be considered an unsuitable ligand for direct epitope mapping via conventional ¹H STD NMR. However, it could be used effectively in a competitive binding assay. In such an experiment, the STD NMR spectrum of a known, non-deuterated binder would be measured in the presence of increasing concentrations of this compound. If the deuterated xylose competes for the same binding site, it will displace the protonated ligand, leading to a decrease in its STD signal intensity. This allows for the confirmation of binding and the determination of relative binding affinity without requiring direct observation of the deuterated compound's signals.
| Ligand Proton Group | Assumed Proximity to Protein | Hypothetical STD Amplification Factor (ASTD) | Interpretation |
|---|---|---|---|
| Methyl (CH₃) | Deep in binding pocket | 100% (Reference) | Strongest contact with the protein. |
| Aromatic (Ar-H) | Shallow contact | 45% | Moderate contact with the protein. |
| Methylene (CH₂) | Solvent-exposed | 5% | Weak or no direct contact with the protein. |
This table illustrates the principle of STD NMR. For this compound, the ring proton groups would be absent, precluding this type of direct epitope mapping.
Mass Spectrometry (MS) Applications
Mass spectrometry measures the mass-to-charge ratio of ions, allowing for precise mass determination and structural analysis. The incorporation of stable isotopes is a key technique in MS-based metabolomics. nih.gov
This compound is an ideal stable isotope tracer for metabolic flux analysis. nih.gov When microbial or cellular systems are grown on media containing this deuterated sugar, it is taken up and processed through central metabolic pathways. In many bacteria, D-xylose is first converted to D-xylulose by the enzyme xylose isomerase, which then enters the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.netwikipedia.org
As the deuterated xylose molecule is metabolized, the deuterium atoms are retained on the carbon skeleton, acting as a mass tag. The mass of this compound is approximately 6 Daltons heavier than its unlabeled counterpart. This mass difference allows MS to distinguish metabolites derived from the supplied tracer from the pre-existing, unlabeled pools within the cell.
By analyzing the mass isotopologue distributions of downstream metabolites, researchers can:
Trace Metabolic Fates: Determine the pathways through which xylose is catabolized. osti.govnih.gov
Quantify Fluxes: Measure the rate of flow of carbon through different branches of metabolism. nih.gov
Identify Pathway Bottlenecks: Pinpoint enzymatic steps that limit the conversion of xylose into a desired product, which is critical for metabolic engineering efforts aimed at producing biofuels and other chemicals from lignocellulosic biomass. researchgate.netscience.gov
| Metabolite | Pathway | Number of Carbons | Expected Mass Shift (Δm/z) from Tracer |
|---|---|---|---|
| D-Xylulose-5-phosphate | Isomerase Pathway / PPP | 5 | +6 |
| Ribose-5-phosphate | Pentose Phosphate Pathway | 5 | +6 |
| Sedoheptulose-7-phosphate | Pentose Phosphate Pathway | 7 | +6 (from C1-C5 of xylose) |
| Glyceraldehyde-3-phosphate | Pentose Phosphate Pathway | 3 | Variable (e.g., +4 from C1-C3) |
| Fructose-6-phosphate | Pentose Phosphate Pathway | 6 | Variable (e.g., +4 from C1-C3 + C1-C2) |
Note: The exact mass shift in downstream metabolites depends on the specific atoms transferred by transketolase and transaldolase reactions.
Quantitative Analysis in Complex Biological Matrices using Deuterated Standards
Stable isotope-labeled compounds are the gold standard for quantitative analysis by mass spectrometry, particularly in complex biological samples such as plasma, urine, and cellular extracts. medchemexpress.com this compound is employed as an internal standard to achieve accurate and precise quantification of its unlabeled counterpart, D-xylose.
In a typical liquid chromatography-mass spectrometry (LC-MS) workflow, a known amount of the deuterated standard is spiked into the biological sample prior to extraction and analysis. Since D-Xylose-d6 is chemically identical to D-xylose, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. However, it is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte (native D-xylose) to the internal standard (D-Xylose-d6), any variations in sample preparation, injection volume, or instrument response can be normalized. This approach significantly enhances the reliability and reproducibility of quantitative measurements, which is crucial for metabolomics studies and clinical diagnostics. medchemexpress.comshoko-sc.co.jp
Table 1: Mass Spectrometric Properties for Quantitative Analysis
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Typical Use |
| D-Xylose | C₅H₁₀O₅ | 150.0528 | Analyte |
| This compound | C₅D₆H₄O₅ | 156.0905 | Internal Standard medchemexpress.comeurisotop.com |
Mechanistic Intermediate Characterization via Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) is an analytical technique where ions are fragmented to reveal structural information. wikipedia.org When combined with stable isotope labeling using this compound, MS/MS becomes a formidable tool for elucidating enzymatic reaction mechanisms and identifying transient metabolic intermediates.
By feeding an organism or an in vitro enzymatic reaction with D-Xylose-d6, the deuterium labels are incorporated into subsequent metabolites. nih.gov When these labeled metabolites are analyzed by MS/MS, the precursor ion is selected and fragmented. The resulting fragment ions will retain some or all of the deuterium atoms, depending on the fragmentation pathway. The mass shifts observed in the fragment ions, compared to the fragmentation of the unlabeled metabolite, provide direct evidence of which parts of the molecule originated from the initial deuterated substrate. This allows researchers to trace the metabolic fate of the xylose backbone and characterize the structure of intermediates in complex biochemical pathways, such as in the enzymatic conversion of sugars. nih.govnih.gov For instance, in the study of enzymes like D-xylose isomerase, this method can help track the hydrogen/deuterium transfer steps central to the catalytic mechanism. nih.gov
Ion Mobility-Mass Spectrometry for Conformation-Sensitive Analysis
Ion Mobility-Mass Spectrometry (IM-MS) is a technique that separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge state in the gas phase. instruct-eric.orgmdpi.com This provides an additional dimension of separation and yields information about the three-dimensional structure of an ion, reported as its rotationally averaged collision cross-section (CCS). mdpi.comnih.gov
The use of this compound in IM-MS studies allows for the conformational analysis of xylose-containing species within complex mixtures. While the substitution of hydrogen with deuterium results in a distinct mass increase, it has a negligible effect on the molecule's conformation or its CCS value. This property can be exploited to distinguish and characterize different isomers or conformers that may not be separable by chromatography or mass spectrometry alone. mdpi.com For example, in a complex biological extract, IM-MS could separate a D-Xylose-d6-labeled oligosaccharide from other isobaric (same nominal mass) interferences, while simultaneously providing its CCS value to probe its specific gas-phase conformation. This is particularly valuable for studying the structural dynamics of carbohydrates and their complexes. instruct-eric.orgnih.gov
Table 2: Hypothetical Ion Mobility Data for D-Xylose Conformers
| Species | Mass (m/z) | Conformation | Collision Cross-Section (CCS) in Ų |
| D-Xylose | 150.05 | α-pyranose | ~90 |
| D-Xylose | 150.05 | β-pyranose | ~91 |
| D-Xylose | 150.05 | Open-chain | ~95 |
| D-Xylose-d6 | 156.09 | α-pyranose | ~90 |
| D-Xylose-d6 | 156.09 | β-pyranose | ~91 |
Neutron Diffraction Studies
Direct Localization of Hydrogen/Deuterium Atoms in Macromolecular Structures
While X-ray crystallography is a cornerstone of structural biology, it is generally unable to visualize hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation because neutrons scatter from atomic nuclei, and the scattering cross-section of hydrogen and its isotope deuterium are significant. buffalo.edu By using this compound in structural studies of enzyme-substrate complexes, the positions of the deuterium atoms can be precisely located.
When a crystal of a macromolecule, such as an enzyme, is soaked with D-Xylose-d6, the deuterated sugar binds to the active site. Neutron diffraction analysis of this crystal can then produce a scattering map where the deuterium atoms of the bound sugar are clearly visible. nih.gov This provides unambiguous information on the orientation and conformation of the substrate within the active site, which is often difficult to determine with certainty from X-ray data alone. buffalo.edunih.gov
Elucidation of Protonation States within Enzyme Active Sites
One of the most powerful applications of neutron diffraction in enzymology is the direct determination of the protonation states of catalytic residues. buffalo.eduwikipedia.org The catalytic activity of many enzymes depends on the precise protonation state of amino acid side chains like histidine, aspartate, and glutamate. wikipedia.org Using a deuterated substrate such as D-Xylose-d6 allows for the direct observation of deuterium (proton) transfer, a key step in many enzymatic reactions. ill.eu
In the case of D-xylose isomerase, the reaction mechanism involves hydrogen transfer steps. nih.govill.eu By studying the enzyme complexed with D-Xylose-d6 using neutron diffraction, researchers can directly visualize the location of deuterium atoms. If a deuterium atom from the substrate is transferred to a nearby catalytic residue, it can be directly observed in the neutron map. For example, a neutron crystallographic study of D-xylose isomerase provided unambiguous evidence that the His53 residue in the active site is doubly protonated, a critical finding that helped validate the proposed ring-opening mechanism of the enzyme. buffalo.edu This direct evidence is crucial for confirming or refuting proposed catalytic mechanisms.
Table 3: Key Catalytic Residues in D-Xylose Isomerase and Mechanistic Roles
| Residue | Role in Catalysis | Technique for Protonation State Analysis |
| His53 | Acid/base catalyst, involved in sugar ring opening | Neutron Diffraction buffalo.edu |
| Lys289 | Involved in hydrogen transfer during isomerization | Neutron Diffraction, X-ray Crystallography ill.eu |
| Asp56 | Modulates the pKa of active site residues | Neutron Diffraction, Computational Modeling |
| Metal Ion (Mg²⁺/Co²⁺) | Binds substrate, facilitates hydride shift | X-ray Crystallography, Neutron Diffraction nih.govbuffalo.edu |
Mechanistic Elucidation and Enzymatic Studies with D Xylose 1,2,3,4,5,5 C D6
Kinetic Isotope Effects (KIE) Studies
No kinetic isotope effect (KIE) studies have been published that report data derived from the use of D-Xylose-1,2,3,4,5,5'-C-d6. Consequently, no data tables or detailed research findings on this topic can be provided.
Enzyme-Substrate Binding and Catalysis
The use of deuterated substrates like this compound can also provide insights into the initial binding of the substrate to the enzyme's active site and the subsequent catalytic steps.
The active site of D-xylose isomerase is a well-defined pocket that specifically recognizes and binds D-xylose. nih.govwikipedia.org The enzyme typically contains two divalent metal ions, which play crucial roles in substrate binding and catalysis. nih.govlmu.de The hydroxyl groups of D-xylose form a network of hydrogen bonds with amino acid residues in the active site and coordinate with the metal ions.
While the substitution of hydrogen with deuterium (B1214612) in this compound is not expected to significantly alter the ground-state binding affinity (Km), subtle changes in vibrational modes of the C-D bonds could potentially influence the dynamics of the enzyme-substrate complex. High-resolution structural techniques, such as neutron crystallography, could be employed to directly visualize the positions of the deuterium atoms in the active site, providing precise information on substrate orientation and interaction distances.
Many enzymes that metabolize D-xylose require cofactors or metal ions for their activity. D-xylose isomerase, for example, utilizes two divalent metal ions, often Mg²⁺ or Mn²⁺, for catalysis. nih.govlmu.de One metal ion is thought to be involved in binding the substrate, while the second is believed to play a more direct catalytic role in the hydride shift. lmu.de
In the case of D-xylose reductase, the enzyme utilizes the cofactor NAD(P)H to reduce D-xylose to xylitol. asm.orgwikipedia.orgnih.gov The use of this compound in studies of D-xylose reductase would be particularly interesting. A primary KIE would be expected if the hydride transfer from NAD(P)H to the C1 of D-xylose is the rate-determining step. The deuteration at C1 would allow for the direct probing of this step.
The table below presents hypothetical kinetic data for D-xylose reductase with this compound.
| Kinetic Parameter | D-Xylose (kH) | This compound (kD) | Kinetic Isotope Effect (kH/kD) |
| Vmax (µmol/min) | 80 | 15 | 5.3 |
| Km (D-xylose) (mM) | 20 | 21 | - |
| Km (NADPH) (µM) | 10 | 10 | - |
| kcat (s⁻¹) | 40 | 7.5 | 5.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Enzymatic reactions are known for their high degree of stereospecificity. The reactions catalyzed by D-xylose isomerase and D-xylose reductase are no exception. D-xylose isomerase specifically interconverts D-xylose and D-xylulose, while D-xylose reductase stereospecifically reduces the aldehyde group of D-xylose to a primary alcohol.
The use of this compound can be a powerful tool to confirm the stereochemical course of these reactions. By analyzing the position of the deuterium atoms in the product molecules using techniques such as NMR spectroscopy and mass spectrometry, the precise stereochemistry of the hydride transfer can be determined. For example, in the D-xylose reductase reaction, it could be confirmed that the hydride from NAD(P)H is delivered to a specific face of the aldehyde group of D-xylose.
Applications in Biological Systems Research Excluding Human Clinical Data
Investigation of Carbohydrate Metabolism in Microorganisms
Microorganisms have evolved diverse and complex pathways for metabolizing sugars. nih.gov D-Xylose, the second most abundant sugar in nature, is a key component of lignocellulosic biomass. nih.gov Understanding its metabolism is crucial for advancements in biotechnology and biofuel production. D-Xylose-1,2,3,4,5,5'-C-d6 is an invaluable tool for these investigations.
Metabolic Flux Analysis (MFA) is a critical technique used to quantify the rates of intracellular reactions in a metabolic network. nih.gov By introducing a stable isotope-labeled substrate like this compound into a microbial culture, researchers can trace the path of the deuterium (B1214612) atoms as the xylose is broken down and its carbon skeleton is incorporated into various downstream metabolites. nih.gov This provides a detailed map of the active metabolic pathways and the distribution of carbon flux through them. nih.govnih.gov
In a typical experiment, microorganisms are grown on a medium containing this compound as the primary carbon source. As the cells metabolize the deuterated xylose, the deuterium label is integrated into intermediates of central carbon metabolism, such as those in the pentose (B10789219) phosphate (B84403) pathway (PPP), glycolysis, and the TCA cycle. nih.govresearchgate.net By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry, the relative fluxes through different pathways can be precisely calculated. nih.gov For example, the pattern of deuterium labeling in pyruvate (B1213749) can reveal the relative contributions of the phosphoketolase pathway versus the combined pentose phosphate and glycolytic pathways. nih.gov
| Pathway | Key Intermediate | Expected Deuterium Labeling Pattern from D-Xylose-d6 | Application in MFA |
| Isomerase Pathway | D-Xylulose-5-Phosphate | Deuterium retained on the carbon backbone | Tracing entry into the Pentose Phosphate Pathway. wikipedia.org |
| Pentose Phosphate Pathway (PPP) | Glyceraldehyde-3-Phosphate, Fructose-6-Phosphate | Distribution of deuterium across 3-carbon and 6-carbon sugar phosphates | Quantifying the split between oxidative and non-oxidative branches of the PPP. researchgate.net |
| Phosphoketolase Pathway | Glyceraldehyde-3-Phosphate, Acetyl-Phosphate | Deuterium distributed between a 3-carbon and a 2-carbon unit | Determining the activity of this key pathway in lactic acid bacteria and other microorganisms. nih.gov |
| Glycolysis / Gluconeogenesis | Pyruvate, Phosphoenolpyruvate | Specific labeling on pyruvate depending on the pathways utilized upstream | Assessing rates of glycolysis and gluconeogenesis from xylose-derived carbons. metsol.com |
This table illustrates the expected distribution of deuterium labels from this compound in key metabolic pathways, enabling the quantification of metabolic fluxes.
While many bacteria use an isomerase to convert D-xylose into D-xylulose for entry into the pentose phosphate pathway, some prokaryotes employ alternative oxidative pathways. wikipedia.orgmdpi.com Two such routes are the Weimberg and Dahms pathways, which have been identified in bacteria like Pseudomonas putida. biorxiv.orgfrontiersin.orgnih.gov this compound is instrumental in confirming the activity and intermediates of these pathways.
Both pathways begin with the oxidation of D-xylose to D-xylonate. nih.gov The pathways then diverge.
Weimberg Pathway: D-xylonate is dehydrated twice to form α-ketoglutarate semialdehyde, which is then oxidized to enter the TCA cycle as α-ketoglutarate. wikipedia.orgnih.gov
Dahms Pathway: After the first dehydration, the intermediate 2-keto-3-deoxy-xylonate is cleaved by an aldolase (B8822740) into pyruvate and glycolaldehyde (B1209225). frontiersin.orgnih.gov
By feeding P. putida with this compound, researchers can track the deuterium label. If the Weimberg pathway is active, deuterated α-ketoglutarate will be detected. Conversely, if the Dahms pathway is utilized, both deuterated pyruvate and deuterated glycolaldehyde will be formed. frontiersin.orgresearchgate.net This unambiguous tracing of the labeled atoms provides conclusive evidence for the operation of these specific metabolic routes.
| Pathway | Key Steps | Key Intermediates | Labeled End Products from D-Xylose-d6 |
| Weimberg Pathway | Oxidation → Dehydration → Dehydration → Oxidation | D-Xylonate, 2-Keto-3-deoxy-xylonate, α-Ketoglutarate semialdehyde | Deuterated α-Ketoglutarate wikipedia.org |
| Dahms Pathway | Oxidation → Dehydration → Aldol Cleavage | D-Xylonate, 2-Keto-3-deoxy-xylonate | Deuterated Pyruvate, Deuterated Glycolaldehyde nih.gov |
This table compares the key steps and resulting labeled end products of the Weimberg and Dahms pathways when this compound is used as a tracer.
The transport of nutrients across the cell membrane is the first critical step in metabolism. nih.gov Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis, possesses a surprising diversity of carbohydrate transporters, allowing it to utilize a wide range of sugars, including xylose. nih.govufpr.brresearchgate.net this compound allows for precise quantification of xylose uptake kinetics.
In these studies, bacterial cells are incubated with the deuterated sugar for specific time periods. The cells are then rapidly separated from the medium, and the amount of intracellular this compound is measured, typically by mass spectrometry. This allows researchers to determine the rate of xylose transport into the cell. The stable isotope label ensures that the measurements are specific to the exogenously supplied xylose and are not confounded by the cell's endogenous carbohydrate pools. Such experiments are vital for characterizing specific sugar permeases and understanding how nutrient availability in different environments shapes bacterial physiology. nih.govufpr.br
| Time Point (seconds) | Intracellular D-Xylose-d6 Concentration (nmol/mg protein) |
| 0 | 0.0 |
| 15 | 1.2 |
| 30 | 2.5 |
| 60 | 4.8 |
| 120 | 8.5 |
This table presents hypothetical data from a nutrient uptake study in a bacterial system using this compound, demonstrating the measurement of tracer accumulation over time.
Methodological Development in Deuterium Metabolic Imaging (DMI)
Deuterium Metabolic Imaging (DMI) is a novel magnetic resonance imaging (MRI) technique that allows for the non-invasive, three-dimensional mapping of metabolism in vivo. researchgate.netnih.gov The method involves administering a substrate labeled with deuterium (a non-radioactive isotope of hydrogen) and then using specialized MRI sequences to detect the signal from the deuterium atoms in both the original substrate and its downstream metabolic products. ismrm.org
The success of DMI relies on the development of suitable deuterated tracers. nih.gov While much of the initial work has focused on [6,6′-²H₂]glucose, there is significant potential for other deuterated compounds, including this compound, to probe different aspects of metabolism. researchgate.netnih.gov The development of D-Xylose-d6 as a DMI tracer would enable, for the first time, the in vivo visualization of xylose metabolism in animal models.
This would be particularly relevant for studying metabolic processes in the liver, where significant carbohydrate processing occurs, or in specific disease models, such as certain tumors that may have unique substrate preferences. researchgate.net The development process involves synthesizing the high-purity labeled compound and validating its metabolic fate using magnetic resonance spectroscopy. This establishes the spectral signatures of D-Xylose-d6 and its key deuterated metabolites (e.g., deuterated lactate, glutamate), which is essential for interpreting the subsequent imaging data. ismrm.orgyoutube.com
In addition to in vivo applications, DMI can be applied to in vitro cellular models, including cell cultures and tissue explants, to assess carbohydrate flux. e-enm.org By adding this compound to the culture medium, researchers can monitor the uptake of the sugar and its conversion into various products in real-time using deuterium NMR or MRI. nih.gov
This approach offers a dynamic view of metabolism that is not achievable with endpoint assays. For example, one could observe the rate of conversion of deuterated xylose to deuterated lactate, providing a direct measure of xylolytic flux. This is valuable for studying the metabolic response of cells to genetic modifications or exposure to different drugs or environmental conditions. The ability to non-invasively monitor these fluxes over time within the same cell population provides robust and detailed insights into cellular carbohydrate metabolism.
Structural Biology of Carbohydrate-Binding Proteins
The study of the three-dimensional structures of proteins that recognize and bind to carbohydrates is fundamental to understanding their biological roles. This compound is instrumental in techniques such as neutron crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which are employed to elucidate these structures with high precision.
Defining Ligand Conformations within Protein Binding Pockets
One of the primary applications of this compound is in the precise determination of how D-xylose orients itself within the binding pocket of a protein. The replacement of protons with deuterons significantly alters the scattering properties of the molecule in neutron diffraction experiments and the relaxation properties in NMR spectroscopy.
In neutron crystallography, the larger coherent scattering cross-section of deuterium compared to hydrogen makes it easier to locate the positions of these atoms in the electron density map of a protein-ligand complex. This is particularly crucial for hydrogen atoms, which are virtually invisible in X-ray crystallography. By using perdeuterated D-xylose, where all non-exchangeable hydrogens are replaced by deuterium, researchers can unambiguously determine the conformation of the sugar ring, the orientation of its hydroxyl groups, and the intricate network of hydrogen bonds it forms with the amino acid residues of the protein's active site. nih.gov
A notable example is the study of D-xylose isomerase, an enzyme that catalyzes the isomerization of D-xylose to D-xylulose. Neutron crystallographic studies using deuterated D-xylose isomerase and, in some cases, perdeuterated D-xylose have been pivotal in visualizing the precise positions of deuterium atoms. nih.govbuffalo.edu This has allowed for the direct observation of the protonation (or deuteration) states of key catalytic residues, such as histidine, and has provided definitive evidence for the mechanism of sugar ring opening and the subsequent hydride transfer. buffalo.edu The ability to pinpoint the location of each deuterium atom on the xylose molecule within the active site provides an unparalleled level of detail about the ligand's bound conformation.
The table below summarizes key findings from structural studies that have utilized deuterated D-xylose to define its conformation within a protein binding pocket.
| Technique | Protein Studied | Key Findings about Ligand Conformation |
| Neutron Crystallography | D-xylose Isomerase | Precise localization of deuterium atoms on the xylose ring, confirming the conformation upon binding. |
| Neutron Crystallography | D-xylose Isomerase | Elucidation of the hydrogen-bonding network between deuterated xylose and active site residues. |
| Neutron Crystallography | D-xylose Isomerase | Direct visualization of the deuterated substrate during different stages of the enzymatic reaction. nih.gov |
Characterization of Protein-Carbohydrate Recognition Specificity
Understanding why a protein binds to one sugar and not another is a central question in glycobiology. This compound can be a valuable probe in dissecting the determinants of protein-carbohydrate recognition specificity. Techniques such as Saturation Transfer Difference (STD) NMR and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can leverage this deuterated sugar to provide insights into binding epitopes and conformational dynamics.
In STD-NMR, signals from the protein are selectively saturated, and this saturation is transferred to a bound ligand. springernature.comnih.gov By observing which protons on the ligand receive the saturation, one can map the binding epitope—the part of the molecule in close contact with the protein. Using this compound in such experiments can simplify the resulting spectra and highlight the specific interactions of the remaining protons. Furthermore, by comparing the STD-NMR spectra of this compound with that of other sugars, researchers can quantitatively assess differences in their binding modes and affinities, thereby characterizing the protein's specificity. For instance, if a protein shows a strong interaction with a particular face of the xylose ring, this can be directly observed and compared to the interactions with other pentoses or hexoses.
HDX-MS is another powerful technique where the exchange of backbone amide protons with deuterium in the solvent is monitored. ualberta.canih.gov Ligand binding can protect certain regions of the protein from this exchange, and these protected areas often correspond to the binding site. By performing HDX-MS experiments in the presence of this compound and comparing the results to those obtained with other sugars, one can map the binding footprint of each ligand. Differences in the pattern and extent of protection can reveal the structural basis for binding specificity. For example, a study on the bacterial xylose transporter, XylE, utilized HDX-MS to distinguish the conformational dynamics upon binding of the substrate xylose versus the inhibitor glucose. nih.govbiorxiv.org While not specifically using the deuterated form of xylose, this study exemplifies how such a compound could be used to probe the subtle conformational changes that dictate specificity.
The following table outlines how this compound could be applied in different techniques to characterize protein-carbohydrate recognition specificity.
| Technique | Application in Specificity Characterization | Expected Outcome |
| Saturation Transfer Difference (STD) NMR | Comparison of binding epitopes of this compound and other monosaccharides. | Identification of key hydroxyl groups and regions of the sugar ring essential for recognition. |
| Isotope-Edited NMR | In a complex mixture of sugars, the signals from this compound can be specifically filtered to study its binding in a competitive environment. | Determination of relative binding affinities and competitive binding behavior. |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Mapping the protein's interaction surface for this compound and comparing it with the footprints of other ligands. | Revealing differences in the conformational response of the protein to various sugars, explaining specificity. |
Computational and Theoretical Investigations of D Xylose 1,2,3,4,5,5 C D6
Molecular Dynamics Simulations of Deuterated Carbohydrates
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into the conformational dynamics and interactions of biomolecules. The use of deuterated carbohydrates like D-Xylose-1,2,3,4,5,5'-C-d6 in MD simulations can provide unique information that is not accessible with their non-deuterated counterparts.
MD simulations can be employed to study the hydration shell around this compound. The subtle changes in the vibrational modes of the deuterated xylose can influence the hydrogen bonding network of the surrounding water molecules. These simulations can quantify parameters such as the radial distribution functions of water around specific atoms of the sugar, the number of hydrogen bonds, and the residence time of water molecules in the hydration shell.
Furthermore, MD simulations can be used to interpret experimental data from techniques such as neutron diffraction with isotopic substitution (NDIS). By specifically labeling D-xylose with deuterium (B1214612), NDIS experiments can provide information about the atomic structuring around the labeled site. MD simulations can complement these experiments by providing a detailed atomistic model that aids in the interpretation of the scattering data.
| Parameter | D-Xylose | This compound | Rationale for Difference |
|---|---|---|---|
| Force Field Atom Types | Standard hydrogen (H) | Deuterium (D) with adjusted mass | To account for the increased mass of deuterium. |
| Bond Stretching Frequency (C-H/C-D) | ~2900-3000 cm⁻¹ | ~2100-2200 cm⁻¹ | The increased mass of deuterium lowers the vibrational frequency. |
| Calculated Diffusion Coefficient | Slightly higher | Slightly lower | The increased molecular weight of the deuterated compound can lead to slower diffusion. |
| Average Number of Water Molecules in First Hydration Shell | No significant difference expected | No significant difference expected | Deuteration is not expected to significantly alter the overall size or shape of the molecule. |
Quantum Chemical Calculations for Isotope Effects and Reaction Pathways
Quantum chemical calculations are indispensable for investigating the electronic structure of molecules and for modeling chemical reactions. In the context of this compound, these calculations are particularly useful for predicting kinetic isotope effects (KIEs) and for elucidating reaction pathways.
The KIE is the ratio of the rate of a reaction with a lighter isotope to the rate with a heavier isotope. The substitution of hydrogen with deuterium can lead to a primary or secondary KIE. A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation but influences the reaction rate through changes in vibrational frequencies between the reactant and the transition state.
For enzymatic reactions involving D-xylose, such as the isomerization to D-xylulose catalyzed by xylose isomerase, quantum chemical calculations can be used to model the transition state of the reaction. By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated xylose, the KIE can be predicted. These theoretical KIEs can then be compared with experimental values to validate the proposed reaction mechanism. For instance, a significant KIE upon deuteration at specific positions can provide strong evidence for the involvement of those positions in the rate-limiting step.
Quantum chemical calculations can also be used to explore the potential energy surface of reactions involving D-xylose, such as acid-catalyzed dehydration. The deuteration can influence the stability of intermediates and the energy barriers of different reaction pathways. By mapping out these pathways for this compound, a deeper understanding of the reaction mechanism can be achieved.
| Reaction Step | Deuteration Position | Predicted KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| Proton abstraction from C2 | C2-D | > 1 (Primary KIE) | Indicates C-H bond cleavage at C2 is part of the rate-determining step. |
| Hydride shift from C2 to C1 | C1-D | < 1 (Inverse Secondary KIE) | Suggests a change in hybridization at C1 in the transition state. |
| Ring opening | C5-D | ~ 1 (No significant KIE) | Indicates that the C-H bond at C5 is not significantly involved in the rate-limiting step of ring opening. |
Computational Modeling of Enzyme-Deuterated Substrate Interactions
Computational modeling, particularly methods like quantum mechanics/molecular mechanics (QM/MM), allows for the study of enzymatic reactions at an atomistic level. These hybrid methods treat the active site of the enzyme and the substrate with a high level of theory (QM), while the rest of the protein and the solvent are treated with a more computationally efficient method (MM).
The use of this compound as a substrate in these models can provide valuable information about the enzyme's catalytic mechanism. By comparing the simulated interactions and reaction energetics of the deuterated and non-deuterated substrates, researchers can gain insights into the role of specific hydrogen atoms in substrate binding and catalysis.
For example, in the case of xylose isomerase, the enzyme catalyzes the interconversion of D-xylose and D-xylulose. The proposed mechanism involves a hydride shift from the C2 of xylose to C1. QM/MM simulations with this compound, specifically with deuterium at the C2 position, can be used to calculate the energy barrier for this hydride (or deuteride) transfer. The difference in the calculated activation energy between the deuterated and non-deuterated substrate can be related to the experimentally observed KIE, providing a powerful validation of the computational model and the proposed mechanism.
Furthermore, these simulations can reveal subtle changes in the hydrogen-bonding network within the active site upon binding of the deuterated substrate. The altered vibrational properties of the C-D bonds compared to C-H bonds can lead to slight modifications in the strength and geometry of hydrogen bonds between the substrate and the active site residues. While these effects are often small, they can be crucial for understanding the fine-tuning of enzyme catalysis.
| Parameter | D-Xylose | This compound (at C2) | Significance |
|---|---|---|---|
| Calculated Activation Energy for Hydride/Deuteride (B1239839) Transfer (kcal/mol) | Ea(H) | Ea(D) > Ea(H) | The higher activation energy for deuteride transfer is consistent with a primary kinetic isotope effect. |
| Average Distance of Catalytic Residue to Substrate (Å) | d(H) | d(D) ≈ d(H) | Deuteration is not expected to significantly alter the ground-state binding geometry. |
| Calculated Tunneling Contribution | Present | Reduced | The heavier mass of deuterium reduces the probability of quantum mechanical tunneling. |
Future Directions and Emerging Research Avenues for Deuterated Xylose Derivatives
Development of Novel Regio- and Stereoselective Deuteration Techniques
The precise placement of deuterium (B1214612) atoms within a carbohydrate structure is paramount for its effective use as a research tool. Future research will focus on the development of more sophisticated and efficient methods for regio- and stereoselective deuteration of xylose and other sugars.
Current promising techniques often employ transition metal catalysis. For instance, ruthenium-on-carbon (Ru/C) has been effectively used to catalyze the direct hydrogen-deuterium (H-D) exchange on carbons adjacent to free hydroxyl groups in D2O under a hydrogen atmosphere. nist.govnih.gov This method offers high chemo- and stereoselectivity. nist.gov A key advantage of this approach is the ability to achieve site-specific deuteration by strategically protecting certain hydroxyl groups with acetal-type protectors, as the H-D exchange does not proceed on carbons adjacent to these protected groups. nih.gov This allows for the synthesis of a diverse library of selectively deuterated xylose molecules, each designed to probe a specific aspect of its biological activity.
Enzymatic methods for deuteration represent another burgeoning field. wikipedia.org Enzymes offer unparalleled specificity, enabling the introduction of deuterium at precise locations under mild reaction conditions, which is particularly advantageous for complex molecules with sensitive functional groups. wikipedia.org Future efforts will likely concentrate on discovering and engineering novel enzymes with tailored specificities for the deuteration of xylose and other pentoses.
| Technique | Catalyst/Enzyme | Key Features | Potential Advancements |
| Catalytic H-D Exchange | Ruthenium-on-carbon (Ru/C) | High chemo- and stereoselectivity; Site-specificity through protecting groups. nist.govnih.gov | Development of more efficient and recyclable catalysts; exploration of other transition metals. |
| Enzymatic Deuteration | Dehydrogenases, Isomerases | High regio- and stereospecificity; Mild reaction conditions. wikipedia.org | Discovery and engineering of novel enzymes with broader substrate scope and higher efficiency. |
Integration with Multi-Omics Data for Comprehensive Biological Understanding
Deuterated xylose derivatives are invaluable tools for metabolic tracing studies, providing insights into the flux of xylose through various metabolic pathways. The future of this research lies in the integration of data from stable isotope tracing with other "multi-omics" datasets, such as transcriptomics, proteomics, and genomics, to construct a holistic view of cellular metabolism.
By tracing the metabolic fate of D-Xylose-1,2,3,4,5,5'-C-d6, researchers can quantify its uptake and conversion into various downstream metabolites. This metabolomics data can then be correlated with changes in gene expression (transcriptomics) and protein abundance (proteomics) to understand how metabolic shifts are regulated at the molecular level. For example, an increase in the flux of deuterated xylose through the pentose (B10789219) phosphate (B84403) pathway could be linked to the upregulation of genes encoding enzymes in that pathway.
This integrated multi-omics approach provides a more comprehensive and systems-level understanding of how cells respond to changes in nutrient availability and environmental conditions. wikipedia.org It can help to identify key regulatory nodes and potential targets for metabolic engineering or therapeutic intervention. The use of deuterated carbohydrates as "label-free" probes is particularly advantageous as it avoids the steric bulk and potential artifacts associated with fluorescent or radioactive labels. nih.gov
Applications in Advanced Imaging Modalities
The unique properties of deuterated compounds are being increasingly exploited in advanced, non-invasive imaging techniques, offering new ways to visualize metabolic processes in living organisms. This compound and other deuterated xylose derivatives have the potential to be used as contrast agents or metabolic tracers in modalities such as Positron Emission Tomography (PET) and Deuterium Magnetic Resonance Imaging (DMI).
In PET imaging , deuteration can enhance the metabolic stability of radiotracers. nih.govportico.org By replacing hydrogen atoms with deuterium at sites of metabolic attack, the rate of enzymatic degradation can be slowed, leading to improved pharmacokinetic properties and clearer images. nih.gov
Deuterium Magnetic Resonance Imaging (DMI) , also known as Deuterium Metabolic Imaging, is an emerging technique that directly detects the signal from deuterated compounds. nih.govmdpi.com Administering a deuterated substrate like D-glucose has been shown to allow for the non-invasive mapping of metabolic pathways in vivo. mdpi.commegazyme.com Similarly, this compound could be used to trace the uptake and metabolism of xylose in various tissues, providing valuable insights into diseases characterized by altered carbohydrate metabolism. DMI offers the advantage of being non-radioactive and can be performed using standard clinical MRI scanners with some modifications. nih.gov
Mass Spectrometry Imaging (MSI) is another powerful technique where deuterated compounds find application. The use of deuterated matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI can help to unmask signals from small molecules that would otherwise be obscured by matrix-related ions in the low mass range. researchgate.net This can improve the sensitivity and specificity of MSI for detecting and mapping the distribution of xylose and its metabolites in tissue sections.
| Imaging Modality | Application of Deuterated Xylose | Advantages |
| Positron Emission Tomography (PET) | Enhanced metabolic stability of radiolabeled xylose tracers. nih.govportico.org | Improved image quality and pharmacokinetic properties. nih.gov |
| Deuterium Magnetic Resonance Imaging (DMI) | Non-invasive tracing of xylose uptake and metabolism. nih.govmdpi.com | No ionizing radiation; potential for clinical translation. nih.govmdpi.com |
| Mass Spectrometry Imaging (MSI) | Use in conjunction with deuterated matrices to reduce signal interference. researchgate.net | Enhanced detection of low molecular weight xylose metabolites. researchgate.net |
Expanding the Scope of Mechanistic Enzyme Studies with Site-Specific Deuteration
Site-specifically deuterated xylose derivatives are powerful probes for elucidating the mechanisms of enzymes involved in xylose metabolism, such as xylose isomerase. nih.gov The substitution of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). portico.org
By measuring the KIE with substrates deuterated at different positions, researchers can gain detailed insights into the transition state of an enzymatic reaction and the roles of specific active site residues. For example, studies on the mutarotation of D-xylose have utilized deuterium isotope effects to understand the rate-determining steps of the reaction. nist.gov
The mechanism of D-xylose isomerase, which catalyzes the interconversion of D-xylose and D-xylulose, is believed to involve a hydride shift. nih.govmdpi.comresearchgate.net The use of specifically deuterated xylose substrates can provide direct evidence for this mechanism. For instance, a study on D-xylose isomerase from Actinoplanes missouriensis investigated the kinetic parameters of both deuterated and non-deuterated substrates to probe the enzyme's mechanism. nih.gov Future research will likely involve the synthesis of a wider range of site-specifically deuterated xylose molecules to dissect the intricate mechanisms of other xylose-metabolizing enzymes.
Q & A
Basic Research Questions
Q. What are the key identification parameters and safety protocols for handling D-Xylose-1,2,3,4,5,5'-C-d6 in laboratory settings?
- Answer : this compound is a deuterated isotopologue of D-xylose, identified by CAS 58-86-6 (base compound) and EC 200-400-7. Safety protocols include avoiding inhalation/ingestion, using PPE (gloves, lab coats), and ensuring ventilation. While not classified under GHS, standard precautions for sugar derivatives apply, such as preventing dust formation and using CO₂/dry chemical extinguishers for fires .
Q. How is this compound typically employed in basic metabolic studies?
- Answer : As a stable isotope-labeled tracer, it is used to track xylose uptake and conversion in metabolic pathways. For example, in animal studies, it helps quantify intestinal absorption efficiency via deuterium NMR or mass spectrometry. In plant research, it traces xyloglucan synthesis dynamics in cell walls, as xylose is a key component of this polysaccharide .
Q. What analytical techniques are recommended for quantifying deuterated xylose in biological matrices?
- Answer : High-performance liquid chromatography (HPLC) paired with refractive index detection or LC-MS/MS is standard. For isotopic enrichment analysis, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) or ²H-NMR are preferred to distinguish labeled vs. unlabeled xylose .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported xylose concentrations across experimental treatments, such as discrepancies in plant studies?
- Answer : Contradictions (e.g., variable xylose levels in apple treatments ) require:
- Controlled variables : Standardize sampling times, tissue types, and pathogen exposure.
- Pathway-specific inhibitors : Use enzymatic blockers (e.g., xylose isomerase inhibitors) to isolate contributions of specific pathways.
- Multi-omics validation : Cross-validate with transcriptomic/proteomic data to confirm metabolic flux changes .
Q. What methodological considerations are critical when using this compound in isotopic tracing experiments to study bacterial xylose metabolism?
- Answer : Key considerations include:
- Pathway specificity : The Weimberg pathway (dominant in bacteria) requires NADPH cofactors, which may alter deuterium retention. Optimize culture conditions (pH, temperature) to match host organism preferences .
- Isotope dilution : Account for natural abundance ²H in media using blank controls.
- Flux analysis : Combine ¹³C-metabolic flux analysis (MFA) with deuterium tracing to map carbon and hydrogen flow .
Q. What advanced statistical approaches are recommended for analyzing flux distribution in xylose metabolism when using deuterated substrates?
- Answer : Genome-scale metabolic models (GEMs) and constraint-based methods (e.g., Flux Balance Analysis) can predict flux redistribution. Pair with Monte Carlo simulations to quantify uncertainty from isotopic dilution or measurement noise .
Q. How can experimental design optimization (e.g., DoE) improve xylose-to-xylitol conversion efficiency in catalytic transfer hydrogenation studies?
- Answer : Use response surface methodology (RSM) to optimize variables like reaction time, catalyst loading, and formic acid concentration (as H-donor). For example, a central composite design reduced reaction time to 3 hours while achieving >90% xylitol yield .
Methodological Best Practices
Q. How should researchers present and validate data from deuterated xylose experiments to ensure reproducibility?
- Answer : Follow guidelines for:
- Raw data inclusion : Store large datasets (e.g., NMR spectra) in appendices, with processed data (normalized yields, error margins) in the main text .
- Uncertainty quantification : Report standard deviations from triplicate runs and instrument detection limits.
- Cross-validation : Compare results with non-deuterated controls and published kinetic parameters .
Q. What are the challenges in integrating deuterated xylose into metabolic engineering of industrial microbes, and how can they be addressed?
- Answer : Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
